molecular formula C14H10BrN3O3S B1678976 (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione CAS No. 1239513-63-3

(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B1678976
CAS No.: 1239513-63-3
M. Wt: 380.22 g/mol
InChI Key: UEMYVTYHECWXSR-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poloxipan is a potent and pan-specific inhibitor of polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell division and proliferation. This compound has shown significant potential in inhibiting the activity of PLK1, PLK2, and PLK3, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Poloxipan involves a multi-step process that includes the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds involve steps such as nucleophilic substitution, condensation reactions, and purification through crystallization or chromatography.

Industrial Production Methods: Industrial production of Poloxipan likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Poloxipan undergoes several types of chemical reactions, including:

    Oxidation: Poloxipan can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Poloxipan into its reduced forms, which may have different biological activities.

    Substitution: Poloxipan can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted Poloxipan compounds.

Scientific Research Applications

Poloxipan has a wide range of applications in scientific research, including:

Mechanism of Action

Poloxipan exerts its effects by binding to the polo-box domain of PLK1, thereby inhibiting its activity. This inhibition disrupts the normal function of PLK1 in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of Poloxipan include PLK1, PLK2, and PLK3, and it affects pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Poloxipan is unique in its pan-specific inhibition of PLK1, PLK2, and PLK3. Similar compounds include:

Poloxipan stands out due to its high potency and broad specificity, making it a valuable compound in cancer research and therapy.

Properties

CAS No.

1239513-63-3

Molecular Formula

C14H10BrN3O3S

Molecular Weight

380.22 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C14H10BrN3O3S/c1-7-12(19)16-14-18(17-7)13(20)11(22-14)6-8-5-9(15)3-4-10(8)21-2/h3-6H,1-2H3/b11-6-

InChI Key

UEMYVTYHECWXSR-WDZFZDKYSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=NC1=O

SMILES

CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O

Appearance

white solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Poloxipan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 2
Reactant of Route 2
(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 3
Reactant of Route 3
(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 4
Reactant of Route 4
(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 5
Reactant of Route 5
(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 6
Reactant of Route 6
(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

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